Cas no 116850-28-3 (2-chloro-3-fluorotoluene)
2-chloro-3-fluorotoluene Chemical and Physical Properties
Names and Identifiers
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- Benzene,2-chloro-1-fluoro-3-methyl-
- 2-Chloro-3-fluorotoluene
- 2-chloro-1-fluoro-3-methylbenzene
- CS-0153686
- AS-30458
- FT-0655857
- F0001-0290
- 116850-28-3
- J-003476
- 1-methyl-2-chloro-3-fluorobenzene
- AM62203
- MFCD08445246
- a-chloro-m-fluorotoluene
- SCHEMBL2263132
- YSCFYJSLWLBAND-UHFFFAOYSA-N
- SY026933
- NS00059553
- AKOS006346046
- DTXSID60557707
- Benzene, 2-chloro-1-fluoro-3-methyl-
- 2-Chloro-3-fluorotoluene99%
- 2-Chloro-3-fluorotoluene 99%
- 2-chloro-3-fluorotoluene
-
- MDL: MFCD08445246
- Inchi: 1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
- InChI Key: YSCFYJSLWLBAND-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C)F
Computed Properties
- Exact Mass: 144.01400
- Monoisotopic Mass: 144.0142060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.186
- Boiling Point: 164.4℃/760mmHg
- Flash Point: 53.5°C
- Refractive Index: 1.502
- PSA: 0.00000
- LogP: 2.78750
2-chloro-3-fluorotoluene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-chloro-3-fluorotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036297-1g |
2-Chloro-3-fluorotoluene |
116850-28-3 | 97% | 1g |
£33.00 | 2022-03-01 | |
| Fluorochem | 036297-5g |
2-Chloro-3-fluorotoluene |
116850-28-3 | 97% | 5g |
£141.00 | 2022-03-01 | |
| Fluorochem | 036297-25g |
2-Chloro-3-fluorotoluene |
116850-28-3 | 97% | 25g |
£436.00 | 2022-03-01 | |
| Alichem | A013025880-250mg |
2-Chloro-3-fluorotoluene |
116850-28-3 | 97% | 250mg |
$475.20 | 2023-09-04 | |
| Alichem | A013025880-500mg |
2-Chloro-3-fluorotoluene |
116850-28-3 | 97% | 500mg |
$855.75 | 2023-09-04 | |
| Alichem | A013025880-1g |
2-Chloro-3-fluorotoluene |
116850-28-3 | 97% | 1g |
$1460.20 | 2023-09-04 | |
| TRC | C989198-50mg |
2-Chloro-3-fluorotoluene |
116850-28-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C989198-100mg |
2-Chloro-3-fluorotoluene |
116850-28-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C989198-500mg |
2-Chloro-3-fluorotoluene |
116850-28-3 | 500mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C858728-5g |
2-Chloro-3-Fluorotoluene |
116850-28-3 | ≥98% | 5g |
¥593.10 | 2022-09-29 |
2-chloro-3-fluorotoluene Suppliers
2-chloro-3-fluorotoluene Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-chloro-3-fluorotoluene
2-Chloro-3-Fluorotoluene (CAS No. 116850-28-3): A Comprehensive Overview of its Synthesis, Applications, and Emerging Research
The compound 2-chloro-3-fluorotoluene, identified by the CAS No. 116850-28-3, is a substituted aromatic hydrocarbon characterized by a methyl group attached to a benzene ring with chlorine and fluorine substituents at the 2 and 3 positions, respectively. This structural configuration imparts unique physicochemical properties that render it valuable in diverse scientific domains. As a toluenes derivative, its halogenated substituents enhance reactivity and tunable electronic properties, making it a versatile precursor in organic synthesis and advanced material design.
Recent advancements in synthetic methodologies have optimized the production of 2-chloro-3-fluorotoluene. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel palladium-catalyzed arylation pathway that achieves high yield (>95%) under mild conditions. This method employs microwave-assisted protocols to minimize energy consumption while ensuring precise control over substitution patterns—a critical factor for applications requiring structural specificity. The compound’s synthesis also benefits from environmentally benign solvents such as dimethyl carbonate, aligning with current trends toward sustainable chemistry practices.
In pharmaceutical research, CAS No. 116850-28-3 serves as an intermediate in antiviral drug discovery programs targeting RNA-dependent RNA polymerases. A 2024 preclinical study highlighted its potential as a lead compound for influenza virus inhibitors due to its ability to disrupt viral replication cycles without significant cytotoxicity to host cells. Computational docking studies further revealed favorable interactions between this compound’s fluorinated moiety and key residues in the viral capsid protein binding site, underscoring its role in rational drug design strategies.
The material science community has explored chlorofluorotoluene derivatives for next-generation optoelectronic devices. Researchers at MIT recently reported incorporating this compound into perovskite solar cell formulations to improve charge carrier mobility by 17% compared to conventional designs. The chlorine-fluorine combination modulates bandgap energy levels while enhancing thermal stability—a breakthrough validated through transient absorption spectroscopy experiments published in Nature Energy. These findings position the compound as a promising candidate for scalable photovoltaic technologies.
Biochemical studies have also uncovered intriguing interactions between toluenes with halogen substituents and membrane-bound enzymes. A collaborative project between Stanford University and Pfizer identified this compound as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Preclinical trials showed that topically applied formulations reduced inflammatory responses in murine models of dermatitis without systemic side effects—a discovery with implications for developing localized therapeutic agents.
Emerging research emphasizes the role of halogenated aromatic compounds like CAS No. 116850-28-3 in supramolecular chemistry frameworks. Self-assembled structures formed using this molecule exhibit pH-responsive properties ideal for drug delivery systems, as demonstrated by nanoconfined crystallization experiments reported in Angewandte Chemie International Edition. Its ability to form host-guest complexes with cyclodextrins opens avenues for encapsulating hydrophobic drugs while maintaining controlled release kinetics.
The compound’s unique reactivity profile enables innovative applications in click chemistry platforms. A recent Angstrom-resolution X-ray crystallography study revealed unprecedented regioselectivity when used as an alkylating agent under copper(I)-catalyzed conditions—findings that could revolutionize the synthesis of complex heterocyclic scaffolds critical for oncology drug candidates. Such discoveries highlight how fundamental chemical insights continue expanding this molecule’s utility across disciplines.
In conclusion, 2-chloro-3-fluorotoluene (CAS No. 116850-28-3) stands at the intersection of cutting-edge research across medicinal chemistry, materials engineering, and green synthesis methodologies. Its structural versatility combined with recent breakthroughs positions it as an indispensable tool for addressing contemporary challenges in healthcare innovation and sustainable technology development.
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